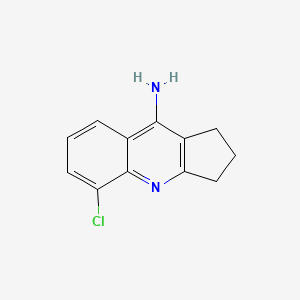![molecular formula C10H8F3N3O2 B13925079 Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925079.png)
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a trifluoromethyl group at the 6-position and an ethyl ester at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with ethyl 2-bromo-2-(trifluoromethyl)acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a pyrazine ring.
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: Contains a chlorine atom at the 8-position, which can alter its reactivity and biological activity.
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides: A series of compounds with different substituents, showing varying degrees of biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties and biological activities.
Eigenschaften
Molekularformel |
C10H8F3N3O2 |
|---|---|
Molekulargewicht |
259.18 g/mol |
IUPAC-Name |
ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-4-16-5-7(10(11,12)13)14-3-8(16)15-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
UBQIHPZGUCVXND-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN2C=C(N=CC2=N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)



![7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-](/img/structure/B13925057.png)

![1-Oxaspiro[4.7]dodecane](/img/structure/B13925067.png)

